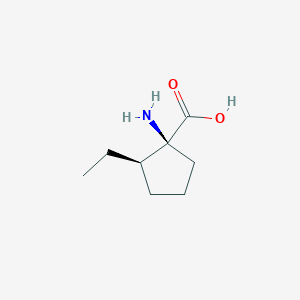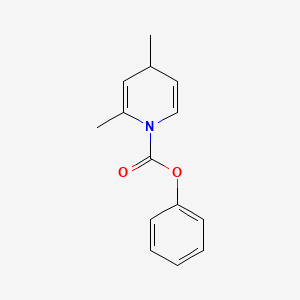![molecular formula C19H19N5O3 B12575980 1-(4-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperazin-1-yl)prop-2-en-1-one CAS No. 188651-26-5](/img/structure/B12575980.png)
1-(4-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperazin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperazin-1-yl)prop-2-en-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperazine ring linked to a prop-2-en-1-one moiety, with a diazenyl group attached to a nitrophenyl ring, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(4-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperazin-1-yl)prop-2-en-1-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the diazenyl group, and the final coupling with the prop-2-en-1-one moiety. Common synthetic routes include:
Step 1: Formation of the piperazine ring through cyclization reactions.
Step 2: Introduction of the diazenyl group via diazotization reactions, often using nitrous acid.
Step 3: Coupling of the piperazine derivative with the prop-2-en-1-one moiety under basic conditions to form the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(4-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperazin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amine.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperazin-1-yl)prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-(4-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s diazenyl group can participate in redox reactions, affecting cellular processes. Additionally, the piperazine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular signaling pathways, ultimately influencing biological outcomes.
Comparaison Avec Des Composés Similaires
1-(4-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperazin-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
- 1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one
- (E)-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one
These compounds share structural similarities but differ in their functional groups and specific properties
Propriétés
Numéro CAS |
188651-26-5 |
|---|---|
Formule moléculaire |
C19H19N5O3 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
1-[4-[4-[(4-nitrophenyl)diazenyl]phenyl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C19H19N5O3/c1-2-19(25)23-13-11-22(12-14-23)17-7-3-15(4-8-17)20-21-16-5-9-18(10-6-16)24(26)27/h2-10H,1,11-14H2 |
Clé InChI |
IFMRAIJXUSIWEJ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)N1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine](/img/structure/B12575899.png)

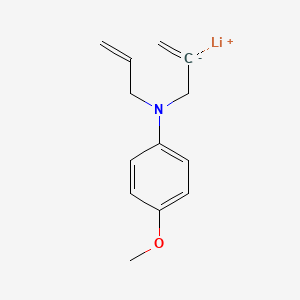
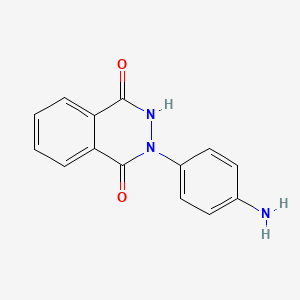
![N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide](/img/structure/B12575908.png)
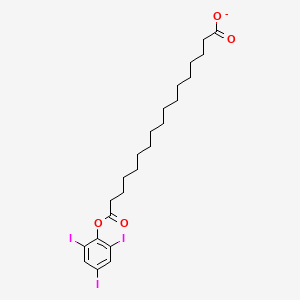

![(2S)-2-Acetamido-5-[(9H-fluoren-9-yl)methoxy]-5-oxopentanoate](/img/structure/B12575933.png)
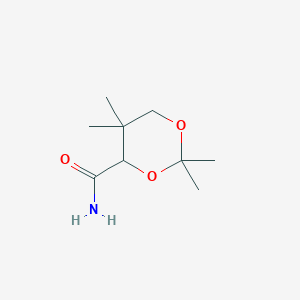
![Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl-](/img/structure/B12575956.png)
![L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, methyl ester, (4R)-](/img/structure/B12575961.png)
![1,1'-Sulfanediylbis[2-(butylsulfanyl)cyclohexane]](/img/structure/B12575968.png)
